molecular formula C3H6ClN3O B3425526 1,2-Oxazole-3,5-diamine hydrochloride CAS No. 4264-07-7

1,2-Oxazole-3,5-diamine hydrochloride

Cat. No.: B3425526
CAS No.: 4264-07-7
M. Wt: 135.55 g/mol
InChI Key: IHYLSNSWJLSXJX-UHFFFAOYSA-N
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Description

1,2-Oxazole-3,5-diamine hydrochloride is a heterocyclic compound with significant importance in medicinal chemistry. It is characterized by a five-membered ring containing one oxygen and one nitrogen atom, with diamine groups at positions 3 and 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Oxazole-3,5-diamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-2-oxazoline with hydrochloric acid, which facilitates the formation of the desired oxazole ring . The reaction is usually carried out at elevated temperatures to ensure complete cyclization and high yield.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

1,2-Oxazole-3,5-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromic acid, ozone.

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Oxazole-3,5-diamine hydrochloride is unique due to its specific substitution pattern and the presence of diamine groups at positions 3 and 5. This structural feature imparts unique chemical reactivity and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

1,2-oxazole-3,5-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O.ClH/c4-2-1-3(5)7-6-2;/h1H,5H2,(H2,4,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYLSNSWJLSXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4264-07-7
Record name 1,2-oxazole-3,5-diamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Oxazole-3,5-diamine hydrochloride
Reactant of Route 2
1,2-Oxazole-3,5-diamine hydrochloride
Reactant of Route 3
1,2-Oxazole-3,5-diamine hydrochloride
Reactant of Route 4
1,2-Oxazole-3,5-diamine hydrochloride
Reactant of Route 5
1,2-Oxazole-3,5-diamine hydrochloride
Reactant of Route 6
1,2-Oxazole-3,5-diamine hydrochloride

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